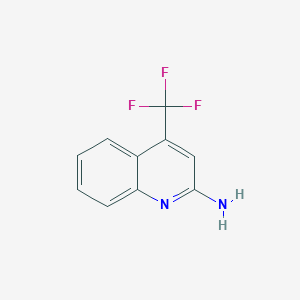

4-(Trifluoromethyl)quinolin-2-amine

Description

Properties

IUPAC Name |

4-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRQZWDGGRFKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456192 | |

| Record name | 4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211449-19-3 | |

| Record name | 4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Component Reaction Using CF3-Imidoyl Sulfoxonium Ylides

A recent and efficient synthetic route to 2-trifluoromethyl-4-aminoquinolines, which includes 4-(trifluoromethyl)quinolin-2-amine, involves a thermally induced multi-component reaction of trifluoromethyl-substituted imidoyl sulfoxonium ylides, amines, and (triphenylphosphonio)difluoroacetate (PDFA) as a difluorocarbene source. This method was reported in 2023 and offers a high-yield, straightforward approach under mild heating conditions without requiring metal catalysts.

- Reaction conditions: Heating promotes the reaction, which can proceed with or without sulfur additives.

- Mechanism: Difluorocarbene acts as a C1 synthon, facilitating ring formation and amination.

- Yields: High yields are reported, demonstrating the method’s efficiency and scalability.

- Advantages: Metal-free, operationally simple, and adaptable to various amines.

| Parameter | Details |

|---|---|

| Starting materials | CF3-imidoyl sulfoxonium ylides, amines, PDFA |

| Catalyst | None (metal-free) |

| Temperature | Heating (specific temperature not detailed) |

| Reaction time | Not specified, generally short |

| Yield | High (exact % varies by substrate) |

| Solvent | Not specified |

This method represents a modern, green chemistry approach to synthesizing this compound derivatives with potential for pharmaceutical applications.

Metal-Catalyzed and Metal-Free Coupling Processes

Earlier methods for preparing quinolin-2-yl amines, including trifluoromethyl-substituted derivatives, often involve palladium-catalyzed cross-coupling reactions between halogenated quinolines and aniline derivatives.

- Metal catalysts: Pd(OAc)2, Pd2(dba)3 are commonly used.

- Metal-free alternatives: Recent patents describe processes avoiding metal catalysts by using an excess of aniline derivatives, particularly 4-(trifluoromethoxy)aniline, which acts as both reagent and solvent.

- Solvent effects: Alcohol solvents (C1-C4) like methanol can be used, though reactions in pure aniline derivatives proceed faster and cleaner.

- Purification: Column chromatography is typically employed to isolate pure products.

| Method Type | Catalyst | Solvent | Notes |

|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)2, Pd2(dba)3 | Various | Established method, requires metal catalyst |

| Metal-free coupling | None | Pure aniline or alcohols | Faster in pure aniline, clean reaction |

This approach is well-documented in patent US10745357B2, which highlights the preparation of quinolin-2-yl-phenylamine derivatives, including trifluoromethyl-substituted analogs, with improved environmental and economic profiles by avoiding metal catalysts.

Multi-Step Synthesis via Aromatic Substitution and Reduction

Another classical approach involves multi-step synthesis starting from trifluoromethyl-substituted aromatic precursors, such as m-trifluoromethyl fluorobenzene, proceeding through:

- Step 1: Position-selective bromination to introduce a bromine substituent ortho or para to the trifluoromethyl group.

- Step 2: Cyanation via nucleophilic substitution using cuprous cyanide in quinoline solvent to replace the bromine with a cyano group.

- Step 3: Aminolysis (amination) by reaction with liquid ammonia or ammonium sources to convert the cyano group to an amino group.

This method yields 4-amino-2-trifluoromethylbenzonitrile intermediates, which can be further elaborated to quinoline derivatives.

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid, dibromohydantoin, reflux 5-7 h | Selective bromination, moderate to high yield |

| 2 | Cyanation | Cuprous cyanide, quinoline, reflux 20 h | Efficient substitution, steam distillation isolation |

| 3 | Aminolysis | Ethanol, liquid ammonia, 120 °C, 8 h | High purity product (>99%), yield ~73-75% overall |

This process is industrially relevant due to the availability of raw materials, relatively simple operations, and high purity of the final product.

Catalytic Hydrogenation of Nitro Intermediates

An alternative route involves:

- Nitration of trifluoromethyl-substituted benzonitriles to form 4-nitro-2-trifluoromethylbenzonitrile.

- Catalytic hydrogenation of the nitro group to the amino group using Raney nickel catalysts under mild hydrogen pressure (0.3–0.8 MPa) and moderate temperatures (55–65 °C).

- Purification by solvent extraction, washing, and crystallization to obtain 4-amino-2-trifluoromethylbenzonitrile with high purity (99.2%) and yields around 93–95%.

| Parameter | Details |

|---|---|

| Catalyst | W-4 type Raney nickel, Dyhard RU 100 |

| Solvent | Methanol, toluene |

| Hydrogen pressure | 0.3–0.8 MPa |

| Temperature | 55–65 °C |

| Purity | >99% (HPLC) |

| Yield | 93–95% |

This method is scalable and suitable for industrial production, offering a reliable route to the amino intermediate for further quinoline synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)quinolin-2-amine and its derivatives often involves the inhibition of specific molecular targets, such as protein kinases. For instance, certain derivatives have been found to target SGK1, a kinase implicated in cancer cell survival and proliferation . The compound exerts its effects by binding to the active site of the kinase, thereby inhibiting its activity and leading to apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituent Position

- Trifluoromethyl Group : The -CF₃ group at position 4 in the target compound enhances electron-withdrawing effects, improving metabolic stability and membrane permeability compared to analogs with -CF₃ at position 2 or 6 .

- Amine Group : The -NH₂ at position 2 in the target compound contrasts with position 4 or 5 in analogs. Position 2 may facilitate hydrogen bonding with biological targets, influencing binding affinity .

Biological Activity

4-(Trifluoromethyl)quinolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immunomodulation. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a quinoline backbone with a trifluoromethyl group at the 4-position. This structural modification is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : It has shown promise as an anti-proliferative agent against various cancer cell lines.

- Immunomodulatory Effects : The compound acts as a modulator of nuclear receptors involved in inflammatory responses.

This compound has been identified as a microtubule-targeted agent (MTA). It disrupts the tubulin network within cells, leading to cell cycle arrest and apoptosis. This effect has been observed in several studies:

-

Cell Line Studies :

- In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxicity against HeLa (cervical cancer), PC3 (prostate cancer), and K562 (leukemia) cell lines.

- Notably, one derivative showed an IC50 value of 0.01 µM against HeLa cells, indicating potent anti-proliferative activity .

- Cell Cycle Arrest :

Efficacy Data

The following table summarizes the IC50 values for various derivatives of this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HeLa | 0.01 |

| 5f | K562 | 0.08 |

| 5o | PC3 | 0.49 |

Immunomodulatory Activity

This compound acts as a modulator of the retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the differentiation of Th17 cells—key players in inflammatory responses. The modulation of RORγt may have implications for treating autoimmune diseases and inflammatory disorders .

Case Studies

Q & A

Basic: What are the standard synthetic routes for 4-(Trifluoromethyl)quinolin-2-amine?

Answer:

The synthesis typically involves nucleophilic substitution of 4-chloro-2-(trifluoromethyl)quinoline with amines. For example, heating 4-chloro-2-(trifluoromethyl)quinoline with diamines (e.g., tert-butylamine) in N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 120°C) in the presence of triethylamine as a base . Workup includes cooling, extraction with ethyl acetate, and aqueous washes to precipitate the product. Yields range from 24% to 60%, depending on the amine nucleophile and reaction conditions .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

Key variables include:

- Solvent choice : Polar aprotic solvents like NMP enhance solubility of intermediates.

- Catalyst : p-Toluenesulfonic anhydride can accelerate substitution reactions by activating the chloro-quinoline intermediate .

- Temperature : Prolonged heating (e.g., 24 hours) ensures complete conversion but may require balancing with thermal degradation risks .

- Stoichiometry : Excess amine (2–4 equivalents) drives the reaction forward. For example, using tert-butylamine in a 3:1 ratio to the chloro precursor improves yields .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.9 ppm) and amine protons (δ 6.4–6.8 ppm). For example, the quinoline C4-amine proton appears as a singlet near δ 6.4 ppm .

- ¹³C NMR : The trifluoromethyl group exhibits a distinct quartet (~125 ppm, J = 270 Hz) due to coupling with fluorine atoms .

- LC-MS : A molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z 285.1 for a related chloro-derivative) .

Advanced: How do trifluoromethyl groups influence the biological activity of quinolin-2-amine derivatives?

Answer:

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. For instance, in antimycobacterial studies, derivatives with trifluoromethyl substituents showed 2–4-fold higher activity compared to non-fluorinated analogs. This is attributed to stronger hydrophobic interactions with target enzymes like NADH dehydrogenases . SAR studies suggest that electron-withdrawing effects of the CF₃ group also stabilize the quinoline core against oxidative degradation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced: How can conflicting NMR data for trifluoromethyl-substituted quinolines be resolved?

Answer:

- Decoupling experiments : Suppress splitting from fluorine spins to simplify aromatic proton signals.

- 2D NMR : HSQC and HMBC correlations clarify connectivity between CF₃ and adjacent carbons.

- Variable-temperature NMR : Resolve overlapping peaks caused by restricted rotation (e.g., hindered amine groups) .

Advanced: What strategies guide SAR studies for enhancing pharmacokinetics of this compound derivatives?

Answer:

- Bioisosteric replacement : Substitute the CF₃ group with other electron-withdrawing groups (e.g., CN or SO₂CH₃) to modulate solubility .

- Side-chain modifications : Introduce morpholine or piperazine rings to improve water solubility and reduce plasma protein binding .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., amine oxidation) and block them with methyl or cyclopropyl groups .

Basic: What impurities are common in this compound synthesis, and how are they characterized?

Answer:

- Unreacted chloro precursor : Detected via LC-MS (m/z 241.0 for C₁₀H₆ClF₃N⁺).

- Diamine byproducts : Identified by ¹H NMR (e.g., residual ethylenediamine protons at δ 2.7–3.1 ppm).

- Hydrolysis products : Monitor for quinolin-2-ol derivatives using IR (broad O-H stretch at 3200–3400 cm⁻¹) .

Advanced: How do solvent and catalyst choices impact regioselectivity in quinoline amination?

Answer:

- Solvent polarity : High-polarity solvents (e.g., DMF) favor SNAr mechanisms, directing substitution to the electron-deficient C4 position.

- Catalytic acids : p-Toluenesulfonic acid stabilizes the transition state, reducing side reactions at C6 or C8 positions .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.